molecular formula C12H10O4 B1363954 5-(3-Methoxyphenyl)-2-furoic acid CAS No. 54022-96-7

5-(3-Methoxyphenyl)-2-furoic acid

Cat. No.: B1363954
CAS No.: 54022-96-7
M. Wt: 218.2 g/mol
InChI Key: RIIFZAPFLSKUTL-UHFFFAOYSA-N
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Description

“5-(3-Methoxyphenyl)-2-furoic acid” is a compound that contains a furoic acid group and a methoxyphenyl group. Furoic acid is an organic compound containing a furan substituted with a carboxylic acid. Methoxyphenyl refers to a phenol group with a methoxy group. Phenols are aromatic compounds, which means they contain a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a suitable furoic acid derivative with a 3-methoxyphenyl group. This could potentially be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a furoic acid moiety and a 3-methoxyphenyl moiety. The exact structure would depend on the specific positions of these groups on the molecule .


Chemical Reactions Analysis

As a phenolic compound, “this compound” could undergo a variety of chemical reactions. These might include electrophilic aromatic substitution, oxidation, and reactions at the carboxylic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The methoxy group might influence the compound’s solubility in various solvents .

Scientific Research Applications

Biocatalytic Production and Polymer Applications

Furan derivatives like 2,5-Furandicarboxylic acid (FDCA) have gained significant attention for their potential as sustainable substitutes for petroleum-derived compounds in polymer production. FDCA, for instance, is considered a promising alternative to terephthalic acid for creating bio-based polymers such as poly(ethylene 2,5-furandicarboxylate) (PEF). Research highlights various catalytic methods for synthesizing FDCA, including biocatalysis, which offers advantages like mild reaction conditions and environmental friendliness. Such studies indicate the potential of furan derivatives, including 5-(3-Methoxyphenyl)-2-furoic acid, in developing sustainable materials and chemicals (Haibo Yuan et al., 2019).

Organic Synthesis and Chemical Transformations

Furan derivatives are also pivotal in organic synthesis, serving as intermediates for various chemical transformations. For example, the regioselective synthesis of complex molecules like 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids demonstrates the utility of furan derivatives in synthesizing potential insulin receptor activators. Such methodologies underscore the importance of furan derivatives in medicinal chemistry and drug development (S. Chou et al., 2006).

Analytical Chemistry Applications

In analytical chemistry, furan derivatives are often subjects of study for their presence in various natural products and their formation during food processing. For instance, high-performance liquid chromatographic methods have been developed for determining furanic compounds in honey, highlighting the relevance of these compounds in food science and safety evaluations (M. J. Nozal et al., 2001).

Biomass Conversion and Sustainable Chemistry

The conversion of biomass-derived substrates into valuable chemicals is another area where furan derivatives play a crucial role. Studies on the catalytic oxidation of furfural to furoic acid demonstrate the potential of furan derivatives in contributing to a more sustainable chemical industry by providing pathways for the conversion of renewable resources into useful chemicals (Camila P. Ferraz et al., 2018).

Mechanism of Action

The mechanism of action of “5-(3-Methoxyphenyl)-2-furoic acid” would depend on its intended use. For example, many phenolic compounds exhibit antioxidant activity, so if this compound were to be used as an antioxidant, its mechanism of action might involve the donation of a hydrogen atom to neutralize free radicals .

Safety and Hazards

The safety and hazards associated with “5-(3-Methoxyphenyl)-2-furoic acid” would depend on a variety of factors, including its physical and chemical properties, how it is used, and in what quantities. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

5-(3-methoxyphenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-9-4-2-3-8(7-9)10-5-6-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIFZAPFLSKUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383317
Record name 5-(3-methoxyphenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54022-96-7
Record name 5-(3-methoxyphenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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